Bivalirudin Bivalirudin Bivalirudin is a synthetic peptide of 20 amino acids, comprising D-Phe, Pro, Arg, Pro, Gly, Gly, Gly, Gly, Asn, Gly, Asp, Phe, Glu, Glu, Ile, Pro, Glu, Glu, Tyr, and Leu in sequence. A congener of hirudin (a naturally occurring drug found in the saliva of the medicinal leech), it a specific and reversible inhibitor of thrombin, and is used as an anticoagulant. It has a role as an anticoagulant and an EC 3.4.21.5 (thrombin) inhibitor.
Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin. Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus. It is administered intravenously. Because it can cause blood stagnation, it is important to monitor changes in hematocrit, activated partial thromboplastin time, international normalized ratio and blood pressure.
Bivalirudin is an Anti-coagulant and Direct Thrombin Inhibitor. The mechanism of action of bivalirudin is as a Thrombin Inhibitor.
Bivalirudin is a 20 amino acid long synthetic peptide with thrombin-specific anticoagulant properties. Bivalirudin reversibly binds thrombin, free as well as clot bound, at the catalytic site and the anion-binding exosite, thereby preventing the formation and activation of fibrin, factor XIIIa, and other coagulation factors. This drug is primarily used during coronary angioplasty procedures, in combination with aspirin, in patients with unstable angina.
Bivalirudin Trifluoroacetate is the trifluoroacetate salt form of bivalirudin, a 20 amino acid long synthetic peptide, with thrombin-specific anticoagulant activity. Upon intravenous administration, bivalirudin reversibly binds thrombin, free as well as clot bound, at the catalytic site and the anion-binding exosite, thereby preventing the formation and activation of fibrin, factor XIIIa, and other coagulation factors. Bivalirudin is primarily used during coronary angioplasty procedures, in combination with aspirin, in patients with unstable angina.
Brand Name: Vulcanchem
CAS No.: 128270-60-0
VCID: VC21346712
InChI: InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
Molecular Formula: C98H138N24O33
Molecular Weight: 2180.3 g/mol

Bivalirudin

CAS No.: 128270-60-0

Cat. No.: VC21346712

Molecular Formula: C98H138N24O33

Molecular Weight: 2180.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Bivalirudin - 128270-60-0

CAS No. 128270-60-0
Molecular Formula C98H138N24O33
Molecular Weight 2180.3 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1
Standard InChI Key OIRCOABEOLEUMC-GEJPAHFPSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N

Chemical Structure and Properties

Bivalirudin possesses a unique molecular structure that directly contributes to its pharmacological properties. It is a synthetic 20-amino acid peptide with an average molecular weight of 2180.2853 and chemical formula C₉₈H₁₃₈N₂₄O₃₃ .

The structure of bivalirudin is deliberately designed for optimal interaction with thrombin. Its 20-amino acid configuration combines:

  • A carboxy-terminal region that recognizes thrombin's fibrin(ogen)-binding site

  • An amino-terminal tetrapeptide that inhibits the active site of thrombin

  • A tetraglycine spacer that connects these two functional domains

This bivalent design allows bivalirudin to interact with both the catalytic site and anion-binding exosite of thrombin simultaneously, enhancing its inhibitory potency and specificity. Unlike larger proteins with complex tertiary structures, bivalirudin's relatively simple peptide composition contributes to its lower immunogenicity compared to earlier thrombin inhibitors like hirudin.

Table 1: Physicochemical Properties of Bivalirudin

PropertyCharacteristic
Chemical FormulaC₉₈H₁₃₈N₂₄O₃₃
Average Molecular Weight2180.2853
Monoisotopic Mass2178.985813062
Structure TypeSynthetic peptide
Number of Amino Acids20
Functional Domains3 (C-terminal binding region, N-terminal inhibitory tetrapeptide, tetraglycine spacer)
Protein BindingMinimal (primarily binds to thrombin and red blood cells)

Mechanism of Action

Bivalirudin exerts its anticoagulant effect through a highly specific and direct inhibition of thrombin. Its mechanism of action involves binding to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This dual binding mechanism effectively blocks thrombin's multiple procoagulant functions.

Thrombin, a serine proteinase, plays a central role in the thrombotic process by:

  • Cleaving fibrinogen into fibrin monomers

  • Activating Factor XIII to Factor XIIIa, allowing fibrin to develop a covalently cross-linked framework that stabilizes thrombus

  • Activating Factors V and VIII, promoting further thrombin generation

  • Activating platelets, stimulating aggregation and granule release

By inhibiting these multiple actions of thrombin, bivalirudin effectively interrupts the coagulation cascade. A distinguishing feature of bivalirudin is that its inhibitory action is reversible. Thrombin slowly cleaves the thrombin-bivalirudin bond, which gradually recovers the active site of thrombin . This provides a theoretical advantage in situations where rapid reversal of anticoagulation might be beneficial.

The reversible nature of bivalirudin's binding contrasts with the irreversible inhibition characteristic of hirudin. This reversibility contributes to bivalirudin's shorter half-life and potentially more manageable safety profile in certain clinical scenarios.

Pharmacokinetics and Pharmacodynamics

Bivalirudin demonstrates predictable, linear pharmacokinetics following intravenous administration. After an intravenous bolus of 1mg/kg followed by a 2.5mg/kg/hr intravenous infusion over 4 hours, the mean steady-state concentration reaches 12.3 ± 1.7mcg/mL .

The pharmacokinetic profile of bivalirudin is characterized by:

  • Volume of distribution: 0.2 L/kg, indicating limited distribution outside the bloodstream

  • Metabolism: Primarily (80%) through proteolytic cleavage

  • Elimination: Combination of renal mechanisms (20%) and proteolytic cleavage

  • Half-life: 25 minutes in patients with normal renal function

Renal function significantly impacts bivalirudin's pharmacokinetics. The half-life extends to 57 minutes in patients with creatinine clearance 10-29 mL/min and to 3.5 hours in dialysis-dependent patients .

A population pharmacokinetic-pharmacodynamic (PK-PD) study in Chinese volunteers demonstrated that bivalirudin follows a two-compartment model without covariates. The typical PK population values included clearance (CL) of 0.323 L·h⁻¹·kg⁻¹, apparent distribution volume of the central compartment (V₁) of 0.086 L/kg, inter-compartmental clearance (Q) of 0.0957 L·h⁻¹·kg⁻¹, and apparent distribution volume of the peripheral compartment (V₂) of 0.0554 L/kg .

Table 2: Pharmacokinetic Parameters of Bivalirudin in Different Renal Function States

ParameterNormal Renal FunctionModerate ImpairmentSevere ImpairmentDialysis-Dependent
Half-life25 minutes-57 minutes3.5 hours
Clearance3.4 mL/min/kg2.7 mL/min/kg2.8 mL/min/kg1.0 mL/min/kg

The pharmacodynamic profile of bivalirudin shows a direct relationship between plasma concentration and anticoagulant effect. The PK-PD study in Chinese volunteers identified a sigmoid Eₘₐₓ model without the Hill coefficient as the best fit. Red blood cell count (RBC) was found to significantly affect the EC₅₀ value. The typical PD population values included maximum effect (Eₘₐₓ) of 318 seconds, EC₅₀ of 2.44 mg/L, and baseline activated clotting time (ACT) value (E₀) of 134 seconds .

Clinical Applications

Bivalirudin has received regulatory approval for specific clinical scenarios and has demonstrated utility in several cardiovascular interventional settings.

Approved Indications

Bivalirudin is primarily indicated for:

  • Treatment of patients with heparin-induced thrombocytopenia (HIT)

  • Prevention of thrombosis in patients undergoing percutaneous coronary intervention (PCI)

  • Management of patients with moderate to high-risk acute coronary syndromes due to unstable angina or non-ST segment elevation myocardial infarction (NSTEMI) in whom PCI is planned

Emerging Applications

Bivalirudin has shown promise in several additional clinical contexts:

  • Anticoagulation during cardiac surgery, both in "off-pump" procedures and with cardiopulmonary bypass ("on-pump")

  • Primary PCI for ST-segment elevation myocardial infarction (STEMI), as demonstrated in the BRIGHT-4 trial

The BRIGHT-4 trial specifically evaluated the safety and efficacy of a high-dose infusion of bivalirudin after primary PCI in STEMI patients compared with unfractionated heparin (UFH). The results demonstrated bivalirudin's superiority to UFH monotherapy in reducing both bleeding and ischemic events at 30 days post-procedure .

Dosing Considerations

Bivalirudin dosing requires adjustment based on renal function:

  • Standard dosing: Initial bolus of 0.75 mg/kg followed by an infusion of 1.75 mg/kg/hr during PCI procedures

  • For eGFR <30 mL/min: Reduce infusion dose to 1.0 mg/kg/hr

  • For dialysis patients: Further reduce to 0.25 mg/kg/hr

Additional bolus doses may be administered if activated clotting time falls below therapeutic thresholds.

OutcomeOdds Ratio [95% CI]P-valueClinical Implication
Death (30 days)1.09 [0.83-1.41]0.54Comparable mortality risk
Myocardial Infarction1.10 [0.83-1.46]0.50Similar risk of MI
Major Bleeding0.57 [0.40-0.80]0.001Significantly reduced bleeding risk
Definite Stent Thrombosis2.09 [1.26-3.47]0.005Increased risk of stent thrombosis
Acute Stent Thrombosis3.48 [1.66-7.28]<0.001Substantially higher risk of acute stent thrombosis

These findings suggest that while bivalirudin offers significant safety advantages regarding bleeding complications, clinicians must weigh this benefit against the potentially increased risk of stent thrombosis, particularly in the acute phase following PCI.

Comparison with Heparin

Direct comparisons between bivalirudin and heparin have been a focus of numerous clinical trials, with evolving perspectives on their relative merits depending on the clinical context and concomitant therapies.

Clinical Comparison

The clinical advantages of bivalirudin versus heparin depend significantly on the patient population and procedural context. Meta-analyses have attempted to clarify this complex relationship.

A meta-analysis of 10 trials including 18,065 PCI patients randomized to bivalirudin (n=9,033) versus heparin (n=9,032) found:

  • Comparable 30-day mortality (OR 1.09 [0.83-1.41], p=0.54)

  • Similar risk of myocardial infarction (OR 1.10 [0.83-1.46], p=0.50)

  • A trend toward higher risk of urgent target vessel revascularization with bivalirudin (OR 1.37 [0.96–1.96], p=0.08)

  • Significantly lower risk of major bleeding with bivalirudin (OR 0.57 [0.40-0.80], p=0.001)

  • Higher risk of definite stent thrombosis (OR 2.09 [1.26-3.47], p=0.005) and acute stent thrombosis (OR 3.48 [1.66-7.28], p<0.001) with bivalirudin

Importantly, the bleeding reduction was more pronounced when high doses of heparin were used as the comparator (p for interaction <0.001) .

The more recent BRIGHT-4 trial provided additional evidence favoring bivalirudin in STEMI patients undergoing primary PCI, demonstrating superior reduction in both bleeding and ischemic events at 30 days compared to UFH monotherapy .

Economic Considerations

Recent Research Developments

Recent research has continued to refine our understanding of bivalirudin's optimal use in various clinical scenarios and patient populations.

Population Pharmacokinetics in Diverse Populations

A population pharmacokinetic-pharmacodynamic study in healthy Chinese volunteers has enhanced our understanding of bivalirudin's behavior in different ethnic groups. This study identified a two-compartment model as optimal for describing bivalirudin's pharmacokinetics. Notably, red blood cell count was found to have a significant effect on the EC₅₀ value, suggesting potential variability in response based on hematological parameters .

Prolonged Infusion Protocols

The BRIGHT-4 trial evaluated a high-dose infusion of bivalirudin (1.75 mg/kg/hr) continued for 2-4 hours post-procedure in STEMI patients. This represents an evolution in bivalirudin administration protocols, which have traditionally involved shorter post-procedural infusions. The trial's positive results suggest that extended high-dose infusion may help mitigate the risk of acute stent thrombosis while maintaining bivalirudin's bleeding advantage .

Specialized Clinical Applications

Emerging evidence supports bivalirudin's utility in specialized clinical scenarios, including:

  • Anticoagulation during cardiac surgery, both with and without cardiopulmonary bypass

  • Treatment of heparin-induced thrombocytopenia, where anecdotal "off-label" experience has shown promise

These applications represent potential expansion of bivalirudin's clinical utility beyond its established role in PCI.

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